6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole
Description
Properties
Molecular Formula |
C24H25FN4O2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
6-fluoro-3-[1-(3-piperidin-4-yl-1,2-benzoxazol-6-yl)piperidin-4-yl]-1,2-benzoxazole |
InChI |
InChI=1S/C24H25FN4O2/c25-17-1-3-19-21(13-17)30-28-24(19)16-7-11-29(12-8-16)18-2-4-20-22(14-18)31-27-23(20)15-5-9-26-10-6-15/h1-4,13-16,26H,5-12H2 |
InChI Key |
LLIWRHGEHGEQJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NOC3=C2C=CC(=C3)N4CCC(CC4)C5=NOC6=C5C=CC(=C6)F |
Origin of Product |
United States |
Preparation Methods
Method A: Salt Formation and Coupling Approach
This method is described in patent WO2010082110A2 and involves the following key steps:
Starting Material Preparation:
6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole (free base or hydrochloride salt) is dissolved in water, followed by addition of dichloromethane.Base Treatment:
The reaction mixture is treated with a base, preferably ammonia or sodium hydroxide, to convert the salt to the free base.Salt Formation:
The free base is converted to a tartarate salt by adding tartaric acid in methanol, followed by filtration.Purification:
The free base is regenerated by treatment with a suitable base and purified by repeating the salt formation and base treatment steps to improve purity.Coupling Reaction:
The purified 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride is reacted with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base and optionally metal halide catalysts (e.g., sodium iodide or potassium iodide) to form paliperidone.Final Purification:
Crude paliperidone is purified using a base in an organic solvent.
- Carbonates (sodium carbonate, potassium carbonate, cesium carbonate)
- Alkoxides (C1-C4 alcohol alkoxides)
- Organic tertiary amines (triethylamine, N-methyl morpholine, DBU, DBN, DABCO)
- The process emphasizes removal of impurities such as dimer compounds to less than 0.2%.
- The purified intermediate is critical for the subsequent synthesis of paliperidone.
Method B: One-Pot Industrial Preparation
Described in Chinese patent CN111777601B, this method offers an environmentally friendly and cost-effective route:
Reaction Setup:
Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in a C1-C4 aliphatic alcohol solvent (e.g., methanol, ethanol, isopropanol).Addition of Hydroxylamine Hydrochloride:
Hydroxylamine hydrochloride is added to the solution.Base Addition and Reaction:
An inorganic base (potassium hydroxide or sodium hydroxide) is added. The mixture reacts at 20–65 °C for 5–72 hours; optimal temperature is 40–45 °C.Acidification:
Concentrated hydrochloric acid is added dropwise to adjust the pH below 1.Cooling and Crystallization:
The mixture is cooled to 0–5 °C and maintained for 1–3 hours.Filtration and Washing:
The solid product is filtered, washed with purified water to remove inorganic salts, and dried.
- Replaces triethylamine with alkali metal hydroxides, reducing environmental pollution.
- Avoids isolation of oximation intermediates, simplifying operation and improving yield.
- Mild reaction conditions and low cost make it suitable for industrial production.
| Parameter | Value/Range |
|---|---|
| Solvent | Methanol (C1 alcohol) |
| Reaction Temperature | 40–45 °C |
| Reaction Time | 12 hours (typical) |
| Molar Ratio (4-(2,4-difluorobenzoyl)-piperidine HCl : Hydroxylamine HCl : Base) | 1 : 1–2 : 3–5 |
| Base | Potassium hydroxide (50% solution) |
| Acidification Agent | Concentrated HCl (36%) |
| Cooling Temperature | 0–5 °C |
| Yield | ~90.4% |
| Purity (HPLC) | 99.82% |
Data Tables
Physical and Chemical Properties of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClFN2O |
| Molecular Weight | 256.7 g/mol |
| Melting Point | 293–295 °C |
| Density | 1.42 g/cm³ at 20 °C |
| Vapor Pressure | 0.002–0.005 Pa (20–25 °C) |
| Solubility | Slight in water, methanol (heated), DMSO (heated) |
| LogP (pH 7, 20 °C) | -0.84 |
| Physical Form | White to off-white solid |
| Storage Conditions | Sealed, dry, room temperature, dark place |
Summary Comparison of Preparation Methods
| Aspect | Method A (Salt Formation & Coupling) | Method B (One-Pot Industrial) |
|---|---|---|
| Starting Material | 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole or its salts | 4-(2,4-difluorobenzoyl)-piperidine hydrochloride |
| Reaction Type | Multi-step with salt formation, base treatment, coupling | One-pot oximation and cyclization |
| Base Used | Ammonia, sodium hydroxide, carbonates, tertiary amines | Potassium hydroxide or sodium hydroxide |
| Solvent | Water, dichloromethane, methanol | Methanol or other C1-C4 alcohols |
| Reaction Temperature | Room temperature to mild heating | 40–45 °C |
| Purification | Repeated salt formation and base treatment | Filtration and washing |
| Yield | Not explicitly stated for intermediate | ~90.4% |
| Purity (HPLC) | High purity via repeated purification | 99.82% |
| Environmental Impact | Uses organic amines, metal halides | Avoids triethylamine, less pollution |
| Industrial Suitability | Suitable but more complex | Highly suitable, cost-effective |
Research Findings and Notes
- The use of alkali metal hydroxides in Method B replaces environmentally problematic triethylamine, reducing waste and simplifying purification steps.
- Method A emphasizes removal of dimer impurities and uses metal halide catalysts to improve coupling efficiency, critical for pharmaceutical-grade purity.
- The "one-pot" method reduces intermediate isolation, which increases overall yield and lowers production costs, making it attractive for scale-up.
- The hydrochloride salt form is preferred for stability and handling, commonly isolated by acidification and crystallization.
- Analytical data such as HPLC purity (99.82%) , melting point, and NMR spectra confirm the identity and quality of the final product.
Chemical Reactions Analysis
Substitution Reactions at Piperidine Nitrogen
The piperidinyl group undergoes nucleophilic substitution with aromatic/heterocyclic acid chlorides to form derivatives with enhanced bioactivity. For example:
General Reaction:
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole + R-CO-Cl → N-acylated derivatives
Notable Derivatives and Antiproliferative Activity :
| Derivative (R Group) | IC₅₀ (μM) Against HeLa Cells |
|---|---|
| 5a (4-NO₂-phenyl) | 12.4 |
| 5d (2-thiophene) | 18.7 |
| 5k (3-pyridyl) | 15.9 |
Substitution with electron-withdrawing groups (e.g., nitro) or heterocycles (e.g., thiophene) enhances cytotoxicity .
Bioreductive Activation
Under hypoxia, the benzisoxazole moiety undergoes enzymatic reduction (via cytochrome P450/P450 reductase), cleaving the N–O bond to form an imine intermediate . Subsequent hydrolysis yields a ketone metabolite, facilitating β-elimination of phosphoramide mustard, a cytotoxic agent .
Mechanistic Pathway:
-
Reduction: Benzisoxazole → Imine intermediate
-
Hydrolysis: Imine → Ketone + NH₃
-
β-Elimination: Ketone → Phosphoramide mustard
Experimental Findings :
-
Prodrugs 4, 9, 12 showed 3–5× higher cytotoxicity than controls lacking the phosphoramide group.
-
NADPH-dependent metabolism in rat liver microsomes confirmed pathway validity.
Purification via Salt Formation
To remove dimer impurities (e.g., formula-2a ), the compound is converted to organic acid salts (e.g., tartrate, oxalate) and regenerated as free base .
Purification Steps:
-
Crude HCl salt → Treat with NH₃ in CH₂Cl₂ → Free base.
-
Salt Formation: Free base + tartaric acid → Tartrate salt (filtered).
-
Regeneration: Tartrate salt + NaOH → Pure free base.
Impact on Paliperidone Synthesis:
Stability and Degradation
The compound is stable under inert conditions but susceptible to hydrolysis in acidic/basic environments. Degradation studies via HPLC identified primary byproducts as hydrolyzed benzisoxazole and oxidized piperidine derivatives .
Scientific Research Applications
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Key intermediate in the synthesis of antipsychotic drugs like risperidone and paliperidone.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors in the brain, modulating their activity to produce therapeutic effects. The compound’s fluorine and piperidine groups enhance its binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Key Structural Features:
- Benzisoxazole Moieties : Both rings retain the 6-fluoro substitution, a critical feature for enhancing receptor affinity and metabolic stability in antipsychotic agents .
- Piperidinyl Linkers : The dual piperidinyl groups may influence pharmacokinetic properties, such as blood-brain barrier permeability, and modulate interactions with dopaminergic and serotonergic receptors .
Structural Comparisons
Table 1: Structural and Molecular Properties of Related Compounds
Pharmacological Activity
- Receptor Affinity: Risperidone: Potent dopamine D2 and serotonin 5-HT2A antagonist; effective in reducing positive and negative schizophrenia symptoms . Iloperidone: Broader receptor profile (D2/5-HT2A/α1-adrenergic antagonism) with lower extrapyramidal side effects (EPS) . Target Compound: Dual benzisoxazole structure may enhance 5-HT2A/D2 affinity, but absence of pyrido-pyrimidinone (as in risperidone) could alter efficacy .
- Metabolism: Risperidone: Metabolized to paliperidone (9-hydroxyrisperidone) via CYP2D6; active metabolite contributes to prolonged action . Iloperidone: Undergoes O-dealkylation, N-dealkylation, and hydroxylation, producing metabolites like 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .
Clinical and Preclinical Data
Table 2: Key Pharmacological and Clinical Profiles
Q & A
Basic: What are the key synthetic routes for synthesizing 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1: Preparation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole via nucleophilic substitution, where a fluoro-benzisoxazole intermediate reacts with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Functionalization of the piperidine nitrogen using alkylation or coupling agents (e.g., EDCI/HOBt) to introduce the second benzisoxazole-piperidinyl moiety .
- Purification: Isolation of the hydrochloride salt (CAS 84163-13-3) via crystallization in ethanol/HCl improves purity .
Key intermediates and reaction conditions are validated by NMR and HPLC (pH 6.5 ammonium acetate buffer) .
Advanced: How can computational methods optimize the synthesis and functionalization of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to:
- Predict reactivity: Identify optimal sites for substitutions by analyzing electron density maps and frontier molecular orbitals .
- Optimize conditions: Simulate solvent effects, temperature, and catalyst interactions to reduce side reactions. For example, COMSOL Multiphysics can model heat transfer in exothermic steps .
- Feedback loops: Integrate experimental data (e.g., reaction yields, purity) into machine learning models to refine computational predictions iteratively .
Basic: What analytical techniques are critical for validating the compound’s purity and structural integrity?
Methodological Answer:
- HPLC: Employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, adjusted with acetic acid) and acetonitrile (70:30 v/v) to resolve peaks for the parent compound and impurities .
- NMR: ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., piperidinyl protons at δ 2.5–3.5 ppm, benzisoxazole aromatic protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., C₁₂H₁₃FN₂O for the free base, m/z calcd. 244.09) .
Advanced: How can structure-activity relationship (SAR) studies improve the biological activity of derivatives?
Methodological Answer:
- Design strategy: Substitute the N-position of the piperidinyl group with electron-withdrawing groups (e.g., -CF₃) or aryl rings to enhance antibacterial activity .
- In vitro testing: Evaluate minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with bulky substituents show improved membrane penetration .
- Data analysis: Use multivariate regression to correlate logP, polar surface area, and MICs. For example, derivatives with logP > 3.5 exhibit 4-fold higher activity .
Advanced: How can researchers resolve discrepancies in bioactivity data across different studies?
Methodological Answer:
- Standardize assays: Use consistent bacterial strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton broth) to minimize variability .
- Control experiments: Include reference compounds (e.g., ciprofloxacin) in parallel assays to calibrate potency measurements .
- Data normalization: Apply Z-score transformation to account for inter-lab variability in MIC values. Contradictory results often arise from differences in bacterial efflux pump expression or compound solubility .
Basic: What are the critical considerations for scaling up the synthesis from lab to pilot scale?
Methodological Answer:
- Reactor design: Use continuous-flow reactors to manage exothermic reactions (e.g., condensation steps) and improve yield reproducibility .
- Solvent selection: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify downstream purification .
- Process control: Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and adjust parameters in real time .
Advanced: How can AI-driven platforms accelerate the discovery of novel derivatives?
Methodological Answer:
- Generative models: Train neural networks on existing benzisoxazole datasets to propose derivatives with optimized logD, solubility, and target binding .
- Automated workflows: Integrate robotic synthesis platforms with AI for high-throughput screening. For example, AI prioritizes 10–20 candidates per batch based on predicted ADMET profiles .
- Feedback systems: Use Bayesian optimization to iteratively refine synthesis protocols based on real-time yield and purity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
